2,7-Dimethylnaphthalen-1-ol

Descripción general

Descripción

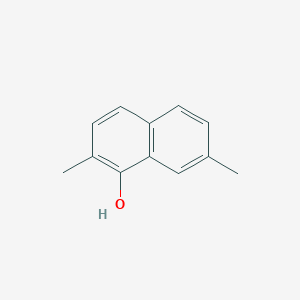

2,7-Dimethylnaphthalen-1-ol is a bicyclic, aromatic organic compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of two methyl groups at the 2 and 7 positions and a hydroxyl group at the 1 position on the naphthalene ring. This compound is known for its unique chemical properties and is widely used in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylnaphthalen-1-ol typically involves the methylation of naphthalene followed by hydroxylation. One common method is the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to produce 2,7-dimethylnaphthalene. This intermediate is then subjected to hydroxylation using reagents like sodium hydroxide and hydrogen peroxide to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of supercritical carbon dioxide as a solvent has been explored to enhance the efficiency of the hydroxylation step .

Análisis De Reacciones Químicas

Types of Reactions: 2,7-Dimethylnaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form 2,7-dimethylnaphthalene.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: 2,7-Dimethylnaphthalene-1-one or 2,7-dimethylnaphthalene-1-carboxylic acid.

Reduction: 2,7-Dimethylnaphthalene.

Substitution: Halogenated derivatives like 2,7-dimethyl-1-bromonaphthalene.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Atmospheric Chemistry

Research has indicated that the atmospheric oxidation mechanism of 2,7-dimethylnaphthalene differs significantly from that of monocyclic aromatic compounds. A study utilizing computational methods revealed that the reaction is primarily initiated by hydroxyl (OH) radical addition to the C(1) position, forming a radical adduct. This finding is crucial for understanding the environmental fate of this compound and its potential impacts on air quality and climate change .

2. Adsorption Studies

The adsorption characteristics of 2,7-dimethylnaphthalene in supercritical carbon dioxide on NaY-type zeolite have been explored. This research is significant for applications in gas separation processes and catalysis, where zeolites are commonly employed as adsorbents due to their high surface area and selective adsorption properties .

3. Toxicology and Health Effects

Toxicological studies have assessed the effects of 2,7-dimethylnaphthalene on biological systems. It has been identified in the urine of laboratory animals following exposure, indicating its potential for bioaccumulation and toxicity . Understanding these effects is critical for evaluating human health risks associated with exposure to this compound.

Industrial Applications

1. Intermediate in Organic Synthesis

2,7-Dimethylnaphthalen-1-ol is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry.

2. Fragrance Industry

Due to its pleasant aromatic properties, this compound can be used in the fragrance industry as a scent component. Its incorporation into perfumes and other scented products enhances their olfactory profiles.

3. Research on Polycyclic Aromatic Hydrocarbons (PAHs)

The compound has been studied as part of broader research into polycyclic aromatic hydrocarbons (PAHs), which are known environmental pollutants with significant health implications. Investigating its behavior and transformation in various environments helps in understanding the risks associated with PAHs .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,7-Dimethylnaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

- 2,6-Dimethylnaphthalene

- 2,3-Dimethylnaphthalene

- 1,4-Dimethylnaphthalene

- 1,2-Dimethylnaphthalene

Comparison: 2,7-Dimethylnaphthalen-1-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Actividad Biológica

2,7-Dimethylnaphthalen-1-ol is a naphthalene derivative characterized by a hydroxyl group at the 1-position and methyl groups at the 2 and 7 positions. This structural arrangement influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and industrial applications. Recent studies have highlighted its potential antimicrobial and anticancer properties, indicating that it may interact with various biological targets through hydrogen bonding and π-π interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent. The compound's ability to disrupt microbial membranes may contribute to its antimicrobial effects.

Anticancer Effects

The compound has also shown promise in anticancer research. Studies suggest that this compound can inhibit the proliferation of cancer cells, particularly in breast cancer models. It appears to affect mitochondrial function and induce apoptosis in cancer cells by modulating oxidative phosphorylation pathways .

The biological activity of this compound is attributed to its structural features:

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with biological macromolecules.

- Aromatic Interactions : The aromatic system allows for π-π stacking interactions, which can influence enzyme activity and receptor binding.

Summary of Research Findings

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential utility in clinical settings.

Case Study 2: Cancer Cell Proliferation

A study involving MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. Mechanistic investigations revealed an increase in reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways, highlighting the compound's role as a potential chemotherapeutic agent .

Propiedades

IUPAC Name |

2,7-dimethylnaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-8-3-5-10-6-4-9(2)12(13)11(10)7-8/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSCKRKJWCRYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.